2-Chloro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)acetamide
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Overview
Description
2-Chloro-N-(7-oxo-6-azaspiro[34]octan-2-yl)acetamide is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)acetamide typically involves the annulation of the cyclopentane ring and the four-membered ring. Three successful routes have been developed for the synthesis of the spirocyclic core, utilizing readily available starting materials and conventional chemical transformations . These methods often require minimal chromatographic purifications to afford the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.
Material Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octan-7-one: Similar spirocyclic structure but with an oxygen atom in the ring.
2-amino-6-azaspiro[3.4]octan-7-one hydrochloride: Contains an amino group instead of a chloro group.
Uniqueness
2-Chloro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)acetamide is unique due to its specific chloro substitution, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c10-4-8(14)12-6-1-9(2-6)3-7(13)11-5-9/h6H,1-5H2,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNUPBFLCUYXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)NC2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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